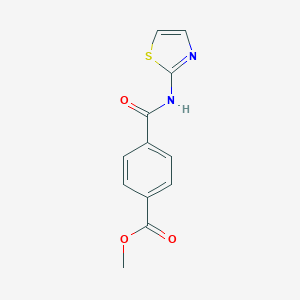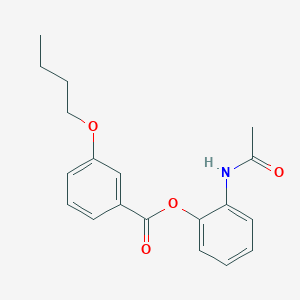
Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate, also known as MTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which is important for cognitive function. This compound also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to modulate the levels of various neurotransmitters and cytokines, which play important roles in the regulation of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. This compound has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, there are also some limitations to its use, including the need for further investigation of its pharmacokinetics and pharmacodynamics, as well as its potential side effects.
将来の方向性
There are several future directions for the research on Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate. One potential direction is the investigation of its effects on other diseases, such as multiple sclerosis and epilepsy. Another direction is the development of more potent and selective analogs of this compound. Additionally, the investigation of the mechanisms underlying the effects of this compound on cognitive function and memory may lead to the development of novel therapeutic strategies for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation of this compound may lead to the development of novel therapeutic strategies for the treatment of various diseases.
合成法
Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate can be synthesized through a multi-step process that involves the reaction of 2-aminothiazole with methyl 4-bromobenzoate, followed by the treatment with potassium carbonate and subsequent reaction with isocyanate. The final product is obtained through the purification process, which includes recrystallization and column chromatography.
科学的研究の応用
Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's, Parkinson's, and Huntington's diseases.
特性
分子式 |
C12H10N2O3S |
|---|---|
分子量 |
262.29 g/mol |
IUPAC名 |
methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C12H10N2O3S/c1-17-11(16)9-4-2-8(3-5-9)10(15)14-12-13-6-7-18-12/h2-7H,1H3,(H,13,14,15) |
InChIキー |
JQMSKHAVKHWSAM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![4-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250389.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)
![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)

![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)

![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
